![molecular formula C22H20F2N2O3S B14169873 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide CAS No. 5550-94-7](/img/structure/B14169873.png)
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C22H20F2N2O3S and a molecular weight of 430.4676 g/mol . This compound is known for its unique structure, which includes a benzylsulfamoyl group and a difluorophenyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)phenylboronic acid with 2,4-difluorophenylpropanamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Analyse Chemischer Reaktionen
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide include:
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
3-formylphenylboronic acid and 4-formylphenylboronic acid: Used as synthetic intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
5550-94-7 |
|---|---|
Molekularformel |
C22H20F2N2O3S |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C22H20F2N2O3S/c23-18-9-12-21(20(24)14-18)26-22(27)13-8-16-6-10-19(11-7-16)30(28,29)25-15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15H2,(H,26,27) |
InChI-Schlüssel |
AGXUJEJIAFOPFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
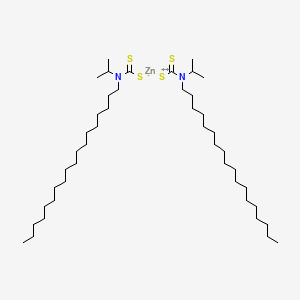
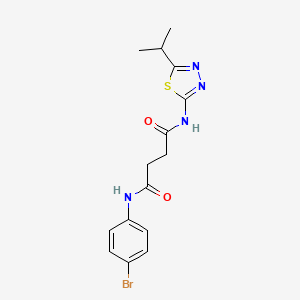
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
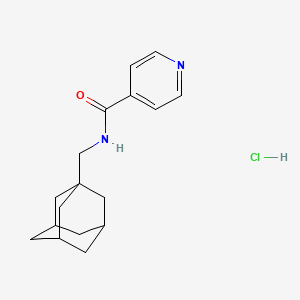
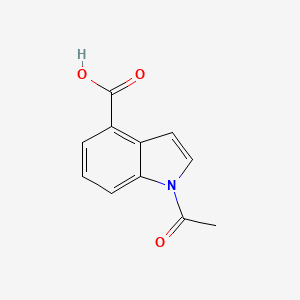
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
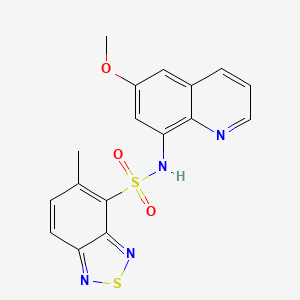

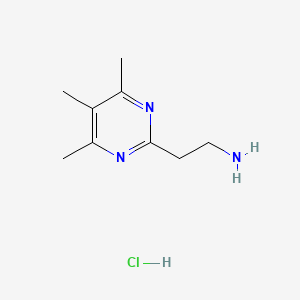
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
